molecular formula C9H10N2O B1354750 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 91487-37-5

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1354750
CAS RN: 91487-37-5
M. Wt: 162.19 g/mol
InChI Key: GBJJCHNGYXMIRH-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (EMODC) is an organic compound that is widely used in scientific research. It is a versatile compound that has many applications in the laboratory, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Researchers have explored the synthesis of pyridine derivatives closely related to 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. These derivatives exhibit interesting structural features, studied through IR, NMR, and electronic spectroscopy. The optical properties of these compounds, such as UV–vis absorption and fluorescence, have been investigated, providing insights into the effects of substituents on emission spectra (Cetina et al., 2010).

Chemical Synthesis Methods

Efforts have been made in the facile synthesis of tautomeric forms of related dihydropyridine carbonitriles, demonstrating the versatility of microwave-assisted chemistry. These methods are significant for understanding the chemical behavior and potential applications of this compound (Ajaj et al., 2013).

Pharmacological Evaluation

While avoiding details on drug use and dosage, it's noteworthy that related pyridine derivatives have been synthesized and evaluated for their biological activities. These studies highlight the potential pharmacological significance of similar compounds, suggesting avenues for future research in drug development and therapeutic applications (Ravi et al., 2020).

Material Science and Optoelectronics

In the realm of material science, derivatives of dihydropyridine carbonitriles have been investigated for their potential in optoelectronic devices. Studies on the optical absorption and electrical characteristics of these compounds underline their relevance in developing new materials for technological applications (Roushdy et al., 2019).

Acoustic and Viscosity Properties

Research on the physical properties like density, sound speed, and viscosity of dihydropyridine derivatives in various solvents provides essential data for understanding their behavior in different environments. Such studies are crucial for applications in fields like chemical engineering and material science (Baluja & Talaviya, 2016).

properties

IUPAC Name

6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJCHNGYXMIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of t-BuOK (17.2 g, 153 mmol) and cyanoacetamide (13 g, 153 mmol) in CH3CN (225 mL) was added (3E)-3-hexen-2-one (15 g, 153 mmol) at room temperature under N2 atmosphere. The reaction mixture was stirred for 30 min. To the reaction mixture was added additional t-BuOK (51.4 g), and the N2 was displaced by oxygen. After stirring for 1 h without external cooling, the mixture was diluted with 4 N HCl, which was added slowly and with good stirring. The mixture was filtered, washed with EtOH, dried to give 6-ethyl-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (5 g, 21%). 1H NMR (400 MHz, DMSO-d6) δ 12.33 (br. s., 1H), 6.18 (s, 1H), 2.45 (q, 2H), 2.30 (s, 3H), 1.11 (t, 3H).
Quantity
17.2 g
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reactant
Reaction Step One
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13 g
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15 g
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reactant
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225 mL
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solvent
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51.4 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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